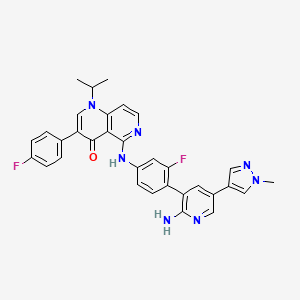
Peptide R
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptide R: is a synthetic peptide composed of a sequence of amino acids linked by peptide bonds Peptides are smaller than proteins and typically consist of up to 50 amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Peptide R can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis (SPS). SPPS is the most commonly used method due to its efficiency and ability to produce high-purity peptides. The process involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield. The use of high-throughput synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality peptides.
Análisis De Reacciones Químicas
Types of Reactions: Peptide R undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, stabilizing its structure.
Reduction: Disulfide bonds in this compound can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation: this compound with disulfide bonds.
Reduction: this compound with free thiol groups.
Substitution: Modified this compound with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Peptide R has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in cellular signaling, enzyme inhibition, and receptor binding.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer, infections, and metabolic disorders.
Industry: Utilized in the development of biomaterials, drug delivery systems, and diagnostic assays.
Mecanismo De Acción
Peptide R exerts its effects through specific interactions with molecular targets, such as receptors, enzymes, and ion channels. The mechanism of action involves binding to these targets, leading to conformational changes and subsequent biological responses. The pathways involved may include signal transduction, gene expression regulation, and modulation of cellular activities.
Comparación Con Compuestos Similares
Peptide R can be compared with other similar peptides, such as:
Peptide S: Known for its antimicrobial properties and ability to disrupt bacterial membranes.
Peptide T: Studied for its role in immune modulation and anti-inflammatory effects.
Peptide U: Investigated for its potential in neuroprotection and cognitive enhancement.
Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and the resulting biological activities. Its versatility in various applications and the ability to undergo diverse chemical modifications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C39H59N13O8S2 |
|---|---|
Peso molecular |
902.1 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C39H59N13O8S2/c1-22(47-32(54)25(40)14-8-16-45-38(41)42)31(53)51-29(20-61)36(58)48-26(15-9-17-46-39(43)44)33(55)49-27(18-23-10-4-2-5-11-23)34(56)50-28(19-24-12-6-3-7-13-24)35(57)52-30(21-62)37(59)60/h2-7,10-13,22,25-30,61-62H,8-9,14-21,40H2,1H3,(H,47,54)(H,48,58)(H,49,55)(H,50,56)(H,51,53)(H,52,57)(H,59,60)(H4,41,42,45)(H4,43,44,46)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
QUGHRLVSZPPQPK-ODKJCKIQSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)
![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)



![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)

